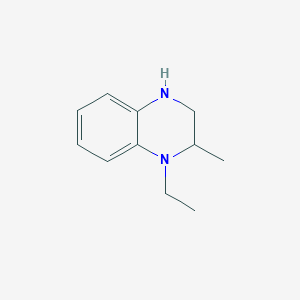
1-(2-氨基噻吩-3-基)乙酮
货号 B2598360
CAS 编号:
892127-08-1
分子量: 141.19
InChI 键: MCARDMQPIMTVKC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminothiophen-3-yl)ethanone, also known as 3-Acetylthiophene-2-Amine, is an organic compound used in various fields of research and industry. It has a molecular weight of 141.19 .
Molecular Structure Analysis
The molecular structure of 1-(2-Aminothiophen-3-yl)ethanone is represented by the linear formula C6H7NOS . The InChI code for this compound is 1S/C6H7NOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,7H2,1H3 .Chemical Reactions Analysis
1-(2-Aminothiophen-3-yl)ethanone is used as a reagent in cross-coupling reactions . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis
1-(2-Aminothiophen-3-yl)ethanone is a solid, semi-solid, or liquid compound . It should be stored in a dark place, in an inert atmosphere, and under -20°C . .科学研究应用
化学合成和分子结构分析:
- "1-(2-氨基噻吩-3-基)乙酮"用于合成各种杂环衍生物,包括具有吡啶和香豆素环的化合物。这些化合物在药物化学中具有潜在应用(Helal et al., 2015).
- 它还参与反应生成异构苯并[1,4]恶嗪和苯并噻唑啉的混合物,其特征在于核磁共振光谱和 X 射线衍射分析(Santes et al., 1999).
药理学研究:
- 在药理学中,"1-(2-氨基噻吩-3-基)乙酮"衍生物被合成并评估其抗菌活性,突出了其在开发新的抗菌和抗真菌剂中的作用(Wanjari, 2020).
材料科学和光谱学:
- 在材料科学中,该化合物用于振动和电子性质研究,有助于理解分子稳定性和反应性,这对于开发新材料至关重要(Rao et al., 2018).
分子对接和药物设计:
- 涉及"1-(2-氨基噻吩-3-基)乙酮"衍生物的分子对接研究通过了解与生物靶标的相互作用来促进药物设计(Kurt et al., 2020).
新型杂环的探索:
- 该化合物还用于合成新型杂环,探索化学合成的新途径以及在各个行业的潜在应用(El-Shaieb, 2007).
安全和危害
属性
IUPAC Name |
1-(2-aminothiophen-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCARDMQPIMTVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008721 |
Source


|
| Record name | 1-(2-Aminothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminothiophen-3-yl)ethanone | |
CAS RN |
892127-08-1 |
Source


|
| Record name | 1-(2-Aminothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminothiophen-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看




![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2598285.png)
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2598286.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2598288.png)
![(1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2598290.png)


![5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2598295.png)


![4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598298.png)
